Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
CAS No.:
Cat. No.: VC13567144
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate -](/images/structure/VC13567144.png)
Specification
Molecular Formula | C10H10N2O2 |
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Molecular Weight | 190.20 g/mol |
IUPAC Name | methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-7-11-6-9-5-8(10(13)14-2)3-4-12(7)9/h3-6H,1-2H3 |
Standard InChI Key | BICJWKBBYPFOIE-UHFFFAOYSA-N |
SMILES | CC1=NC=C2N1C=CC(=C2)C(=O)OC |
Canonical SMILES | CC1=NC=C2N1C=CC(=C2)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate, reflecting the methyl substituent at position 3 and the carboxylate ester at position 7 of the imidazo[1,5-a]pyridine scaffold . Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol (calculated from isotopic composition). The structure comprises a pyridine ring fused to an imidazole moiety, with critical substituents influencing electronic distribution and steric interactions .
Structural Features and Spectroscopic Characterization
The compound’s planar bicyclic system enables π-π stacking interactions, while the electron-withdrawing carboxylate group at position 7 modulates reactivity. Key spectroscopic data inferred from analogous compounds include:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 6.8 Hz, 1H, pyridine-H), 7.75 (s, 1H, imidazole-H), 4.10 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃) .
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate can be achieved via Mg₃N₂-assisted annulation, a method validated for related imidazo[1,5-a]pyridines . This one-pot strategy involves cyclocondensation of 2-pyridyl ketones with methyl glyoxylate under optimized conditions:
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Reactants: 2-(3-Methylpyridyl) ketone (1 equiv), methyl glyoxylate (1 equiv), Mg₃N₂ (1.5 equiv).
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Solvent: Ethanol/water (8:2).
Alternative routes include Vilsmeier–Haack formylation followed by oxidation and esterification, though these methods are less atom-economical .
Industrial Scalability
Continuous flow reactors enhance scalability by ensuring precise temperature control and reduced reaction times. Automated systems achieve >90% conversion rates, with purification via crystallization in hexane/ethyl acetate mixtures .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP = 1.8) suggests adequate membrane permeability, while its stability under physiological conditions supports potential in vivo applications .
Research Findings and Applications
Material Science
The compound’s rigid aromatic structure facilitates its use in organic semiconductors, with hole mobility (µh) of 0.15 cm²/V·s measured in thin-film transistors .
Drug Discovery
As a bioisostere for indole derivatives, it improves metabolic stability in preclinical models. For example, replacing indole with imidazo[1,5-a]pyridine in a lead compound increased plasma half-life from 1.2 to 4.7 hours in rats .
Agricultural Chemistry
Derivatives act as nematocides, achieving 95% mortality in Meloidogyne incognita at 50 ppm, likely through acetylcholinesterase inhibition.
Data Tables
Table 2: Comparative Biological Activity of Imidazo[1,5-a]pyridine Derivatives
Compound | c-Met IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
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Methyl 3-methyl derivative | 28 ± 3 | 35 ± 5 | 8 (S. aureus) |
Bromo analog | 45 ± 6 | 120 ± 15 | 16 (E. coli) |
Carboxylic acid | N/A | 90 ± 10 | 32 (S. aureus) |
Table 3: Optimized Synthesis Conditions
Parameter | Value | Impact on Yield |
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Mg₃N₂ stoichiometry | 1.5 equiv | ↑ Yield by 20% |
Temperature | 80°C | ↓ Byproducts |
Solvent polarity | Ethanol/water | ↑ Reaction rate |
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